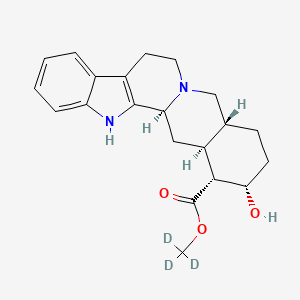
Yohimbine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yohimbine-d3 is a deuterium-labeled derivative of yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree . Yohimbine has been traditionally used for its aphrodisiac properties and as a treatment for erectile dysfunction . The deuterium labeling in this compound is used to trace the compound in various biological and chemical studies, providing insights into its pharmacokinetics and metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Yohimbine-d3 involves the incorporation of deuterium atoms into the yohimbine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms in yohimbine with deuterium atoms using deuterated solvents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the yohimbine structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized for high yield and purity, ensuring that the deuterium labeling is consistent and reliable .
Analyse Des Réactions Chimiques
Types of Reactions: Yohimbine-d3 undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives of yohimbine.
Reduction: Reduced forms of yohimbine.
Substitution: Substituted yohimbine derivatives.
Applications De Recherche Scientifique
Yohimbine-d3 has a wide range of scientific research applications, including:
Mécanisme D'action
Yohimbine-d3, like yohimbine, exerts its effects by blocking presynaptic alpha-2 adrenergic receptors . This action increases sympathetic outflow and potentiates the release of norepinephrine from nerve endings, leading to the activation of alpha-1 and beta-1 receptors in the heart and peripheral vasculature . The result is an increase in blood pressure and heart rate, as well as enhanced parasympathetic activity .
Comparaison Avec Des Composés Similaires
Reserpine: An indole alkaloid with similar adrenergic blocking activity.
Corynanthine: A diastereoisomer of yohimbine with similar pharmacological properties.
Ajmalicine: Another indole alkaloid with adrenergic blocking effects.
Uniqueness of Yohimbine-d3: this compound is unique due to its deuterium labeling, which allows for precise tracking and analysis in various research applications. This labeling provides valuable insights into the compound’s pharmacokinetics and metabolic pathways, making it a powerful tool in scientific research .
Propriétés
Formule moléculaire |
C21H26N2O3 |
|---|---|
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
trideuteriomethyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1/i1D3 |
Clé InChI |
BLGXFZZNTVWLAY-DJOPYVKOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
SMILES canonique |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


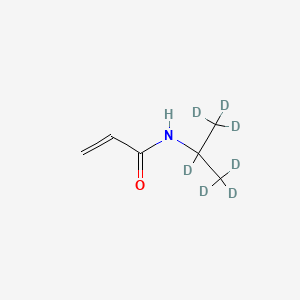
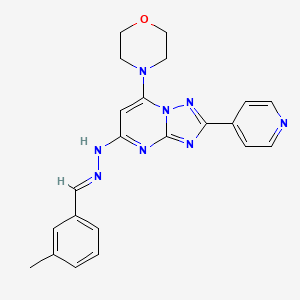
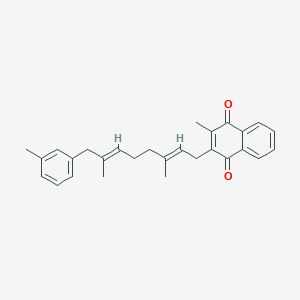
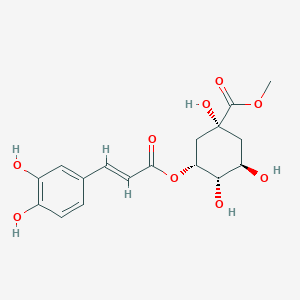
![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)

![(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one](/img/structure/B12387750.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12387757.png)
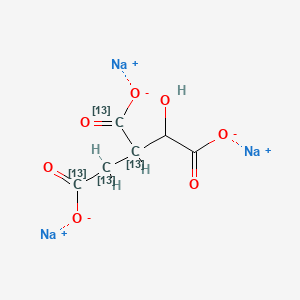
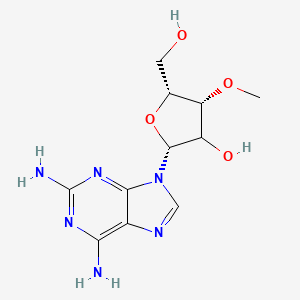
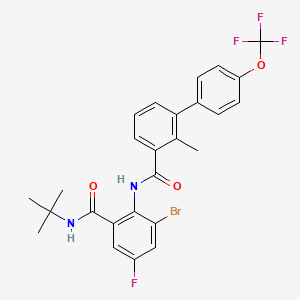
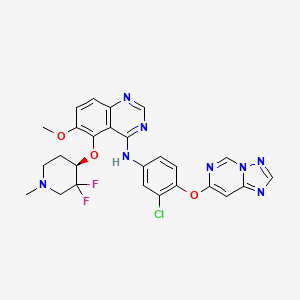
![[Lys3]-Bombesin](/img/structure/B12387792.png)
![(2R,3R,5R)-2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387798.png)
